molecular formula C12H10O4 B063040 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde CAS No. 174814-75-6

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde

Cat. No. B063040
CAS RN: 174814-75-6
M. Wt: 218.2 g/mol
InChI Key: KRJVKZJPFURCCX-UHFFFAOYSA-N
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Description

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the family of chromene derivatives and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde depend on the specific research application. In anti-inflammatory studies, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anti-cancer studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroprotective studies, this compound has been shown to protect neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde in lab experiments is its versatility. This compound can be used in a wide range of research fields, including medicinal chemistry, biochemistry, and materials science. Furthermore, it is relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde. One of the most promising areas of research is the development of this compound as a potential anti-inflammatory and anti-cancer agent. Further studies are needed to determine the exact mechanism of action and to optimize the chemical structure for improved efficacy. In addition, the use of this compound as a fluorescent probe for metal ion detection and as a material for OLEDs is an area of active research. Other potential applications of this compound include its use as a pesticide and as a precursor for the synthesis of other organic compounds.
Conclusion:
In conclusion, 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is a versatile chemical compound that has potential applications in various research fields. Its unique chemical properties and low toxicity make it an attractive candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in various research fields.

Synthesis Methods

The synthesis of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the desired compound. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of aldehydes or ketones with carbonyl compounds.

Scientific Research Applications

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde has been extensively studied for its potential applications in various research fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its neuroprotective and antioxidant properties. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been explored as a potential material for the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

7-ethoxy-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJVKZJPFURCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde

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